
2,2-propanediylbis-2,6-dichloro-4,1-phenylene bis(4-nitrobenzenesulfonate)
説明
2,2-propanediylbis-2,6-dichloro-4,1-phenylene bis(4-nitrobenzenesulfonate) is a chemical compound that has gained significant attention in the field of scientific research. This compound is commonly used as a reagent in organic synthesis, and its unique properties have led to its application in various fields of research. In
作用機序
The mechanism of action of 2,2-propanediylbis-2,6-dichloro-4,1-phenylene bis(4-nitrobenzenesulfonate) is not well understood. However, it is believed to act as a nucleophile in organic reactions, participating in nucleophilic substitution and addition reactions. Its unique structure also allows it to form strong hydrogen bonds with other molecules, making it a valuable reagent in organic synthesis.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 2,2-propanediylbis-2,6-dichloro-4,1-phenylene bis(4-nitrobenzenesulfonate). However, it is known to be a highly reactive compound and should be handled with care. It is not recommended for use in drug development due to its potential toxicity.
実験室実験の利点と制限
One of the main advantages of 2,2-propanediylbis-2,6-dichloro-4,1-phenylene bis(4-nitrobenzenesulfonate) is its high reactivity, which makes it a valuable reagent in organic synthesis. It is also relatively easy to synthesize and purify, making it a cost-effective option for laboratory experiments. However, its potential toxicity and limited information on its biochemical and physiological effects make it unsuitable for use in drug development.
将来の方向性
There are several future directions for research involving 2,2-propanediylbis-2,6-dichloro-4,1-phenylene bis(4-nitrobenzenesulfonate). One area of interest is the development of new synthetic methods using this compound as a reagent. Additionally, its unique properties make it a promising candidate for the development of new materials such as polymers and liquid crystals. Further research is also needed to fully understand its mechanism of action and potential applications in various fields of research.
Conclusion:
2,2-propanediylbis-2,6-dichloro-4,1-phenylene bis(4-nitrobenzenesulfonate) is a valuable compound in scientific research, particularly in the field of organic synthesis. Its unique properties have led to its application in various fields of research, including the development of new materials and biologically active compounds. However, its potential toxicity and limited information on its biochemical and physiological effects make it unsuitable for use in drug development. Further research is needed to fully understand its mechanism of action and potential applications in various fields of research.
科学的研究の応用
2,2-propanediylbis-2,6-dichloro-4,1-phenylene bis(4-nitrobenzenesulfonate) has numerous applications in scientific research. It is commonly used as a reagent in organic synthesis, particularly in the synthesis of various heterocyclic compounds. Additionally, it has been used in the synthesis of biologically active compounds such as antitumor agents and antibiotics. Its unique properties have also led to its application in the development of new materials such as polymers and liquid crystals.
特性
IUPAC Name |
[2,6-dichloro-4-[2-[3,5-dichloro-4-(4-nitrophenyl)sulfonyloxyphenyl]propan-2-yl]phenyl] 4-nitrobenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H18Cl4N2O10S2/c1-27(2,15-11-21(28)25(22(29)12-15)42-44(38,39)19-7-3-17(4-8-19)32(34)35)16-13-23(30)26(24(31)14-16)43-45(40,41)20-9-5-18(6-10-20)33(36)37/h3-14H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGGLSBXGXRPYKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=C(C(=C1)Cl)OS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])Cl)C3=CC(=C(C(=C3)Cl)OS(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H18Cl4N2O10S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
736.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propane-2,2-diylbis-2,6-dichlorobenzene-4,1-diyl bis(4-nitrobenzenesulfonate) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



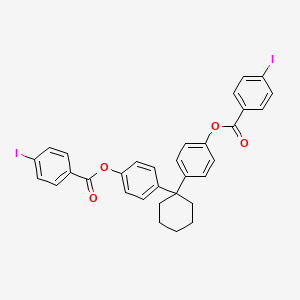
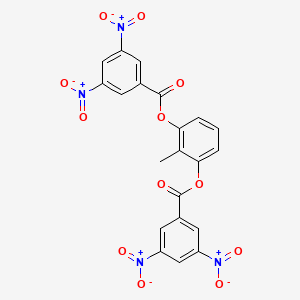

![3-[4-(3-phenyl-2-quinoxalinyl)phenoxy]phthalonitrile](/img/structure/B3824856.png)
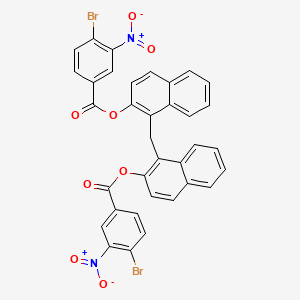

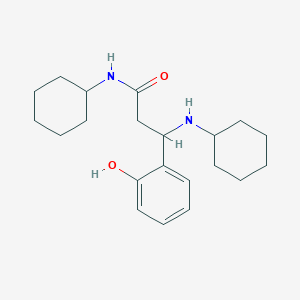
![4,4'-[1,2-phenylenebis(oxy)]diphthalonitrile](/img/structure/B3824885.png)
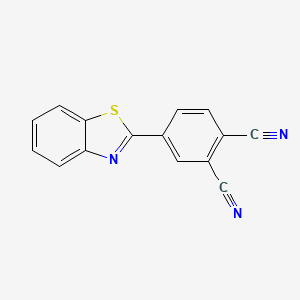
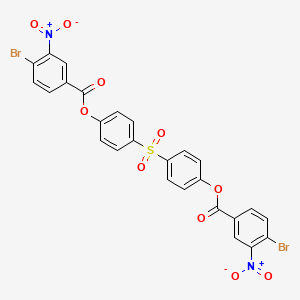
![1-({[3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}amino)-3-ethoxy-2-propanol](/img/structure/B3824906.png)
![N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]-2-pyrazinecarboxamide](/img/structure/B3824916.png)
![(3aS*,6aR*)-N-(tert-butyl)-3-(3,4-dimethoxybenzyl)-2-oxohexahydro-5H-pyrrolo[3,4-d][1,3]oxazole-5-carboxamide](/img/structure/B3824922.png)
![2-[2-(ethylthio)-1,3-thiazol-4-yl]-N-[2-(2-oxoimidazolidin-1-yl)ethyl]acetamide](/img/structure/B3824928.png)